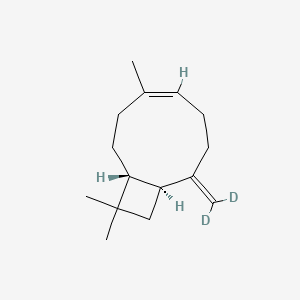
beta-Caryophyllene-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
β-Caryophyllène-d2: est une forme deutérée du β-caryophyllène, un sesquiterpène bicyclique naturel. Le β-caryophyllène est connu pour sa présence dans diverses huiles essentielles, en particulier dans le clou de girofle, le poivre noir et le cannabis. Il est un agoniste phytocannabinoïde sélectif des récepteurs de type 2 (CB2-R) et est non psychogène en raison de son absence d'affinité pour le récepteur cannabinoïde de type 1 (CB1) .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: : Le β-caryophyllène-d2 peut être synthétisé par deutération du β-caryophyllène. Le processus implique le remplacement des atomes d'hydrogène par du deutérium. Cela peut être réalisé en utilisant des réactifs deutérés dans des conditions réactionnelles spécifiques. Par exemple, l'utilisation de solvants et de catalyseurs deutérés peut faciliter l'incorporation du deutérium dans la molécule de β-caryophyllène .
Méthodes de production industrielle: : La production industrielle de β-caryophyllène-d2 implique l'utilisation de souches microbiennes modifiées génétiquement. Par exemple, Escherichia coli peut être modifiée génétiquement pour produire du β-caryophyllène, qui peut ensuite être soumis à une deutération. Cette méthode permet une production à grande échelle du composé .
Analyse Des Réactions Chimiques
Types de réactions: : Le β-caryophyllène-d2 subit diverses réactions chimiques, notamment:
Oxydation: Le β-caryophyllène-d2 peut être oxydé pour former l'oxyde de caryophyllène.
Réduction: Les réactions de réduction peuvent convertir le β-caryophyllène-d2 en ses formes réduites.
Substitution: Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule de β-caryophyllène-d2.
Réactifs et conditions courants
Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'ozone.
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.
Substitution: Divers agents halogénants et catalyseurs peuvent faciliter les réactions de substitution.
Principaux produits
Oxydation: Oxyde de caryophyllène.
Réduction: Formes réduites du β-caryophyllène-d2.
Substitution: Dérivés halogénés du β-caryophyllène-d2.
Applications de la recherche scientifique
Le β-caryophyllène-d2 a un large éventail d'applications de recherche scientifique:
Biologie: Étudié pour ses propriétés anti-inflammatoires et antioxydantes.
Industrie: Utilisé dans la production de parfums, d'arômes et de biocarburants.
Mécanisme d'action
Le β-caryophyllène-d2 exerce ses effets principalement par l'activation du récepteur cannabinoïde de type 2 (CB2-R). Cette activation conduit à l'inhibition des médiateurs inflammatoires tels que la synthase d'oxyde nitrique inductible (iNOS), l'interleukine 1 bêta (IL-1β) et le facteur de nécrose tumorale alpha (TNF-α). Le composé active également les récepteurs activés par les proliférateurs de peroxysomes alpha (PPAR-α) et gamma (PPAR-γ), qui jouent un rôle dans la régulation de l'inflammation et du métabolisme .
Applications De Recherche Scientifique
Beta-Caryophyllene-d2 has a wide range of scientific research applications:
Mécanisme D'action
Beta-Caryophyllene-d2 exerts its effects primarily through the activation of cannabinoid receptor type 2 (CB2-R). This activation leads to the inhibition of inflammatory mediators such as inducible nitric oxide synthase (iNOS), Interleukin 1 beta (IL-1β), and tumor necrosis factor-alpha (TNF-α). The compound also activates peroxisome proliferator-activated receptors alpha (PPAR-α) and gamma (PPAR-γ), which play a role in regulating inflammation and metabolism .
Comparaison Avec Des Composés Similaires
Composés similaires
Oxyde de caryophyllène: Un dérivé oxydé du β-caryophyllène avec des activités biologiques similaires.
α-Caryophyllène: Un autre isomère du caryophyllène avec des propriétés chimiques distinctes.
γ-Caryophyllène: Un isomère moins courant avec des caractéristiques structurelles uniques.
Unicité: : Le β-caryophyllène-d2 est unique en raison de sa nature deutérée, qui améliore sa stabilité et permet des études détaillées sur sa pharmacocinétique et ses voies métaboliques. La deutération fournit également des informations sur les effets isotopiques sur ses activités biologiques .
Propriétés
Formule moléculaire |
C15H24 |
|---|---|
Poids moléculaire |
206.36 g/mol |
Nom IUPAC |
(1R,4Z,9S)-8-(dideuteriomethylidene)-4,11,11-trimethylbicyclo[7.2.0]undec-4-ene |
InChI |
InChI=1S/C15H24/c1-11-6-5-7-12(2)13-10-15(3,4)14(13)9-8-11/h6,13-14H,2,5,7-10H2,1,3-4H3/b11-6-/t13-,14-/m1/s1/i2D2 |
Clé InChI |
NPNUFJAVOOONJE-DUOVYBGSSA-N |
SMILES isomérique |
[2H]C(=C1CC/C=C(\CC[C@@H]2[C@@H]1CC2(C)C)/C)[2H] |
SMILES canonique |
CC1=CCCC(=C)C2CC(C2CC1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















